Specific Scientific Field: Trilaciclib is primarily used in the field of oncology, specifically in the treatment of extensive-stage small cell lung cancer (ES-SCLC) .
Summary of the Application: Trilaciclib is a first-in-class CDK4/6 inhibitor that transiently arrests hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle to preserve them from chemotherapy-induced damage (myelopreservation) . It is approved in the USA to decrease the incidence of chemotherapy-induced myelosuppression (CIM) when administered before a platinum/etoposide-containing regimen or topotecan-containing regimen in adults being treated for ES-SCLC .
Results or Outcomes Obtained: In three clinical randomized trials, trilaciclib administration prior to standard-of-care chemotherapy for ES-SCLC reduced myelosuppression and the need for rescue interventions, improved patient-reported outcomes and the safety profile of the chemotherapy regimens, and had no impact on antitumor efficacy . The literature search identified five unique studies based on eight records—two included trilaciclib only, two non-trilaciclib only, and one both. In trilaciclib cohorts, the weighted average prevalence of grade ≥3 myelosuppressive HAEs in ≥1 lineage, ≥2 lineages, and all three lineages was 40.5%, 14.5%, and 7.5%, respectively. All rates were numerically lower compared to the historical non-trilaciclib cohorts (58.8%, 28.0%, 13.0% respectively) .
Trilaciclib is the first-in-class cyclin-dependent kinase 4/6 (CDK4/6) inhibitor specifically designed to protect bone marrow from chemotherapy damage []. Developed by G1 Therapeutics, it was approved by the US Food and Drug Administration (FDA) in February 2021 for use in extensive-stage small cell lung cancer (ES-SCLC) [].
Trilaciclib is a small molecule with a unique structure containing a central pyridine ring linked to various functional groups []. Key features include a cyano (C≡N) group and a hydroxyl (OH) group, which are believed to be crucial for its interaction with CDK4/6 []. The specific spatial arrangement of these groups allows trilaciclib to bind selectively to the ATP-binding pocket of CDK4/6, inhibiting their activity [].
Trilaciclib is a white to off-white crystalline powder []. Public information on specific physical properties like melting point, boiling point, and solubility is limited.
Trilaciclib works by targeting CDK4/6, a group of enzymes that regulate cell cycle progression. By reversibly inhibiting CDK4/6, trilaciclib halts the proliferation of rapidly dividing cancer cells but also transiently protects healthy bone marrow stem and progenitor cells from chemotherapy's cytotoxic effects [, ]. This allows for faster recovery of blood cell counts after chemotherapy, potentially reducing the risk of infections and treatment delays [].
The chemical structure of trilaciclib can be represented by the molecular formula . The compound undergoes several reactions during its synthesis, including:
Trilaciclib exhibits selective inhibition of cyclin-dependent kinases 4 and 6, with minimal effects on other cyclin-dependent kinases such as cyclin-dependent kinase 2, cyclin-dependent kinase 5, and cyclin-dependent kinase 7. Its primary biological activity involves:
The synthesis of trilaciclib involves several steps that optimize yield and efficiency. Key methods include:
Trilaciclib is primarily indicated for:
Trilaciclib has been studied for its interactions with various drugs and biological systems:
Trilaciclib shares its mechanism of action with several other compounds that target cyclin-dependent kinases. Here are some notable comparisons:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Palbociclib | Cyclin-dependent kinase 4/6 inhibitor | First-in-class oral agent; used for breast cancer |
Ribociclib | Cyclin-dependent kinase 4/6 inhibitor | Approved for hormone receptor-positive breast cancer |
Abemaciclib | Cyclin-dependent kinase 4/6 inhibitor | Continuous dosing schedule; used in various cancers |
Trilaciclib's unique feature lies in its ability to induce a temporary G1 phase arrest without compromising the effectiveness of concurrent chemotherapy. This protective effect on hematopoietic stem cells distinguishes it from other inhibitors that may not provide similar cytoprotection during chemotherapy .
Trilaciclib possesses the molecular formula C24H30N8O, representing a complex heterocyclic compound with significant structural diversity [2] [4]. The compound exhibits an average molecular weight of 446.559 daltons and a monoisotopic mass of 446.254258 daltons [2] [7]. The mass difference between the average and monoisotopic masses of 0.304742 daltons reflects the natural isotopic distribution of constituent atoms, particularly carbon and nitrogen isotopes [2].
Mass spectrometric analysis reveals characteristic ionization patterns for trilaciclib under various conditions [6]. In positive ion mode, the compound forms a protonated molecular ion [M+H]+ at m/z 447.26155, while sodium adduct formation produces [M+Na]+ at m/z 469.24349 [6]. Under negative ionization conditions, the deprotonated molecular ion [M-H]- appears at m/z 445.24699 [6]. The compound demonstrates predicted collision cross section values ranging from 194.8 to 216.3 Ų depending on the adduct formation, with the protonated molecular ion exhibiting a collision cross section of 211.2 Ų [6].
Mass Spectrometry Parameter | Value | Source |
---|---|---|
Molecular Formula | C24H30N8O | [2] [4] |
Average Molecular Weight | 446.559 Da | [2] [7] |
Monoisotopic Mass | 446.254258 Da | [2] [7] |
[M+H]+ Ion | 447.26155 m/z | [6] |
[M+Na]+ Ion | 469.24349 m/z | [6] |
[M-H]- Ion | 445.24699 m/z | [6] |
Collision Cross Section [M+H]+ | 211.2 Ų | [6] |
Fragment ion analysis indicates common losses including methyl radicals (M-15) and larger structural moieties characteristic of the methylpiperazine substituent [10] [12]. The fragmentation pattern reflects the inherent stability of the tricyclic core structure and preferential cleavage at more labile peripheral substituents [18].
Trilaciclib exhibits a highly complex molecular architecture centered around a spiro junction that connects a cyclohexane ring to a tricyclic pyrazino[1,2:1,5]pyrrolo[2,3-d]pyrimidine core system [1] [4] [7]. This spiro arrangement creates a rigid three-dimensional structure that significantly influences the compound's chemical and biological properties [5] [12].
The tricyclic heterocyclic core contains multiple nitrogen atoms positioned strategically throughout the aromatic system [2] [4]. The pyrazino[1,2:1,5]pyrrolo[2,3-d]pyrimidine framework incorporates fused pyrazine, pyrrole, and pyrimidine rings, creating an extended π-electron system [7] [12]. Within this core structure, a lactam carbonyl group provides additional structural rigidity and contributes to intermolecular interactions [4] [7].
A pyridine ring substituent extends from the tricyclic core through an amino linkage at the 2-position of the pyrimidine ring [2] [4]. This pyridine moiety bears a 4-methylpiperazine substituent at the 5-position, introducing additional nitrogen functionalities and conformational flexibility [7] [10]. The piperazine ring adopts a chair conformation and contributes significantly to the compound's overall molecular geometry [3] [11].
Functional Group | Quantity | Structural Context |
---|---|---|
Spiro Junction | 1 | Central connection between cyclohexane and tricyclic core |
Tricyclic Aromatic System | 1 | Pyrazino[1,2:1,5]pyrrolo[2,3-d]pyrimidine |
Cyclohexane Ring | 1 | Six-membered saturated ring at spiro center |
Pyridine Ring | 1 | External aromatic ring with piperazine substituent |
Piperazine Ring | 1 | N-methylated heterocycle |
Lactam Carbonyl | 1 | Within tricyclic core structure |
Amino Groups | 2 | Linking pyridine to pyrimidine core |
Methyl Groups | 1 | Attached to piperazine nitrogen |
The cyclohexane ring exists in a chair conformation, providing conformational stability to the overall molecular structure [3] [14]. The saturated nature of this ring contrasts with the extensive aromatic character of the remainder of the molecule, creating distinct hydrophobic and hydrophilic regions [11] [12].
The International Union of Pure and Applied Chemistry nomenclature for trilaciclib follows systematic naming conventions for complex spiro compounds [1] [2] [4]. The complete IUPAC name is 2'-[[5-(4-methyl-1-piperazinyl)-2-pyridinyl]amino]-7',8'-dihydro-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one [2] [7] [10].
Alternative systematic nomenclature includes the designation 4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one [2] [6]. This nomenclature emphasizes the tetrazatricyclic nature of the core heterocyclic system and provides precise localization of structural features [4] [12].
The compound is registered under Chemical Abstracts Service number 1374743-00-6 [2] [4] [10]. The Unique Ingredient Identifier assigned by the United States Food and Drug Administration is U6072DO9XG [2] [4] [7]. International nonproprietary name designations include trilaciclib in English, trilaciclib in Spanish, and trilaciclibum in Latin [2] [4].
Database identifiers span multiple chemical information systems including PubChem Compound Identifier 68029831 [4] [6], ChemSpider identification number 58825997 [2], and DrugBank accession DB15442 [7]. The compound's InChI key PDGKHKMBHVFCMG-UHFFFAOYSA-N provides a unique structural hash for computational applications [2] [4] [6].
Nomenclature Type | Designation | Authority |
---|---|---|
IUPAC Name | 2'-[[5-(4-methyl-1-piperazinyl)-2-pyridinyl]amino]-7',8'-dihydro-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one | [2] [7] [10] |
CAS Registry Number | 1374743-00-6 | [2] [4] [10] |
UNII | U6072DO9XG | [2] [4] [7] |
PubChem CID | 68029831 | [4] [6] |
ChemSpider ID | 58825997 | [2] |
DrugBank ID | DB15442 | [7] |
InChI Key | PDGKHKMBHVFCMG-UHFFFAOYSA-N | [2] [4] [6] |
Research designations include the developmental code G1T28, which appears frequently in scientific literature and clinical documentation [4] [7] [10]. The trade name Cosela represents the commercial designation for pharmaceutical formulations containing trilaciclib [2] [7].
Trilaciclib demonstrates chemical reactivity patterns characteristic of complex heterocyclic compounds containing multiple nitrogen functionalities [5] [11]. The compound's reactivity profile is dominated by the electronic properties of the tricyclic aromatic core and the nucleophilic character of peripheral nitrogen atoms [7] [12].
The pyrimidine nitrogen atoms within the tricyclic core exhibit basic properties and can participate in protonation reactions under acidic conditions [3] [11]. The amino group connecting the pyridine substituent to the pyrimidine ring represents a particularly reactive site for electrophilic substitution and condensation reactions [5] [10]. This amino functionality demonstrates nucleophilic character and can undergo reactions with electrophilic reagents [11].
The piperazine nitrogen atoms display distinct reactivity patterns, with the non-methylated nitrogen showing greater nucleophilicity compared to the N-methylated position [2] [10]. The tertiary amine character of the methylated nitrogen reduces its basicity and nucleophilic reactivity relative to the secondary amine nitrogen [3] [14].
Synthetic modification studies indicate that the compound undergoes nucleophilic substitution reactions at the 2-position of the pyrimidine ring [5]. The synthesis involves formation of the tricyclic core through Dieckmann condensation followed by selective functionalization at reactive positions [5]. Oxidation of thioether intermediates using oxone demonstrates the compound's susceptibility to oxidative conditions during synthetic transformations [5].
The lactam carbonyl within the tricyclic core exhibits resistance to reduction under mild conditions, reflecting the conjugated nature of the aromatic system [5] [11]. However, the compound shows stability under physiological conditions while maintaining reactivity toward specific biological targets [7] [17].
Reactive Site | Reaction Type | Conditions |
---|---|---|
Pyrimidine Nitrogens | Protonation/Basicity | Acidic conditions |
Amino Linker | Nucleophilic Substitution | Electrophilic reagents |
Piperazine Nitrogens | N-Alkylation | Alkylating agents |
Tricyclic Core | Oxidative Stability | Physiological conditions |
Thioether Precursors | Oxidation | Oxone reagent |
Stability studies reveal that trilaciclib maintains structural integrity under standard storage conditions [15]. The compound demonstrates resistance to hydrolytic degradation under neutral pH conditions, although extreme acidic or basic conditions may promote structural modifications [11] [15].
Trilaciclib exhibits achiral molecular geometry with no defined stereocenters throughout its structure [3] [14]. The absence of asymmetric carbon atoms eliminates concerns regarding enantiomeric forms and optical activity [3]. This achiral nature simplifies analytical characterization and ensures consistent biological activity regardless of synthetic route variations [2] [3].
The spiro junction creates a rigid three-dimensional framework that constrains conformational flexibility while maintaining structural stability [1] [7]. The cyclohexane ring adopts a chair conformation as the most thermodynamically stable arrangement, with minimal conformational interconversion under physiological conditions [3] [14].
The tricyclic aromatic core maintains planarity due to the extended π-electron system [4] [12]. This planar arrangement facilitates intermolecular stacking interactions and contributes to the compound's solid-state packing behavior [11]. The rigid aromatic framework prevents significant conformational changes that could affect biological activity [7].
The piperazine ring demonstrates conformational preferences typical of six-membered heterocycles containing nitrogen atoms [3] [14]. The chair conformation predominates, with the N-methyl substituent preferentially occupying an equatorial position to minimize steric interactions [2] [14]. This conformational preference influences the overall molecular shape and biological recognition properties [11].
Rotational barriers around single bonds connecting the pyridine ring to the tricyclic core are relatively low, allowing limited conformational flexibility in solution [3] [12]. However, the overall molecular geometry remains constrained by the rigid spiro framework and aromatic character of major structural components [7] [11].
Stereochemical Feature | Characteristic | Implication |
---|---|---|
Chirality | Achiral | No enantiomeric forms |
Stereocenters | 0 defined | No optical activity |
E/Z Centers | 0 | No geometric isomerism |
Spiro Junction | Rigid 3D framework | Conformational constraint |
Cyclohexane Ring | Chair conformation | Structural stability |
Piperazine Ring | Chair conformation | Equatorial N-methyl |
Tricyclic Core | Planar aromatic system | π-stacking interactions |